![molecular formula C9H6N2O2 B231597 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone CAS No. 18492-62-1](/img/structure/B231597.png)
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, also known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIF-1 belongs to a class of compounds known as opioid peptides, which are known to modulate pain perception and mood.
Mecanismo De Acción
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is believed to exert its effects by binding to opioid receptors in the brain and spinal cord. These receptors are known to modulate pain perception and mood, and are the targets of many opioid drugs.
Biochemical and Physiological Effects:
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of immune function, and the modulation of pain perception. Studies have also suggested that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments. However, one limitation of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is not a naturally occurring compound, which may limit its potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone. One area of interest is the development of novel 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone analogs with improved pharmacological properties. Another area of interest is the study of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, and to determine its potential therapeutic applications.
Métodos De Síntesis
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected amino acid with a protected dipeptide, followed by deprotection and purification.
Aplicaciones Científicas De Investigación
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a role in mood regulation.
Propiedades
Número CAS |
18492-62-1 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
MMNMYKIFFAFENP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
SMILES canónico |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

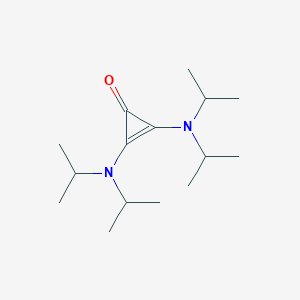
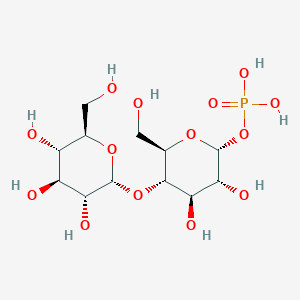
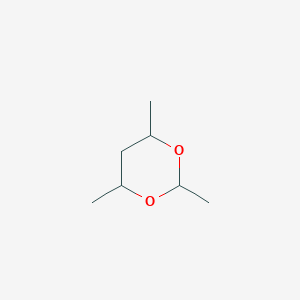
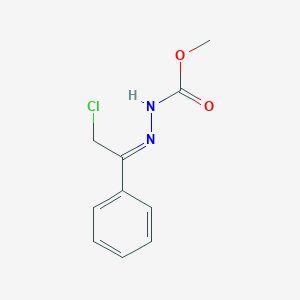

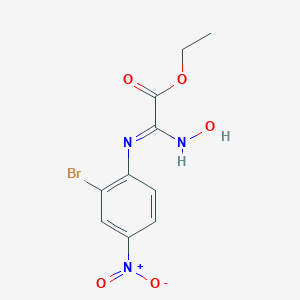
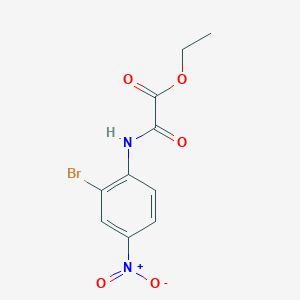
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
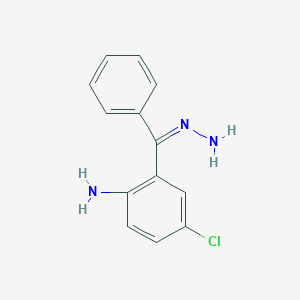
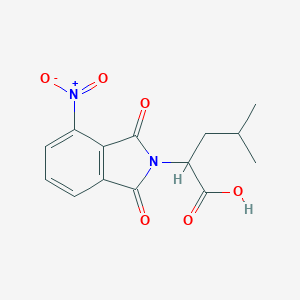
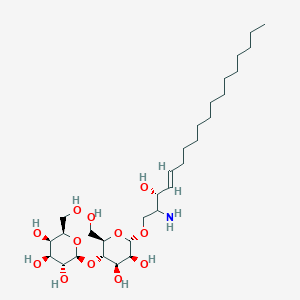
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)